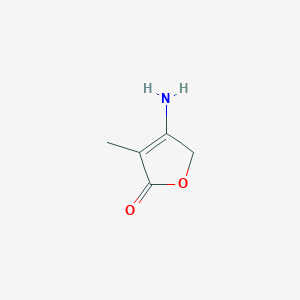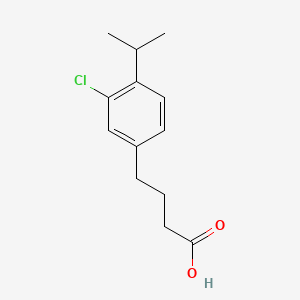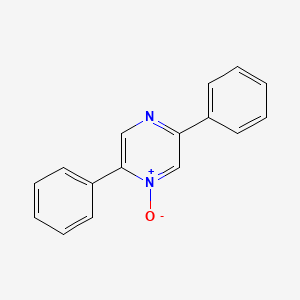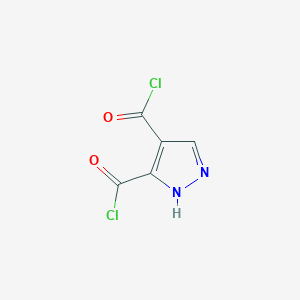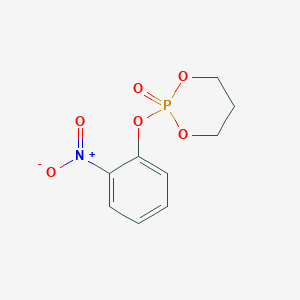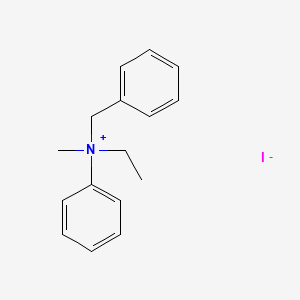
N-Benzyl-N-ethyl-N-methylanilinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-ethyl-N-methylanilinium iodide is a quaternary ammonium compound It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom of an anilinium ion, with iodide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylanilinium iodide typically involves the quaternization of N-Benzyl-N-ethyl-N-methylaniline with an iodinating agent. One common method is to react N-Benzyl-N-ethyl-N-methylaniline with methyl iodide in an organic solvent such as acetone or ethanol under reflux conditions. The reaction proceeds as follows:
N-Benzyl-N-ethyl-N-methylaniline+Methyl iodide→N-Benzyl-N-ethyl-N-methylanilinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N-Benzyl-N-ethyl-N-methylanilinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Produces various substituted anilinium salts.
Oxidation: Yields N-oxide derivatives.
Reduction: Results in secondary or tertiary amines.
科学的研究の応用
N-Benzyl-N-ethyl-N-methylanilinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N-Benzyl-N-ethyl-N-methylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is primarily due to its quaternary ammonium structure, which allows it to interact with the lipid bilayer of cell membranes. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and ion transport inhibition.
類似化合物との比較
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N-Benzyl-N-methyl-2-aminoethanol
- N-Benzyl-N-methyl-N-ethanolamine
Uniqueness
N-Benzyl-N-ethyl-N-methylanilinium iodide is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties, such as higher lipophilicity and enhanced membrane interaction capabilities, compared to similar compounds. These properties make it particularly useful in applications requiring strong membrane disruption or phase transfer catalysis.
特性
CAS番号 |
25458-37-1 |
|---|---|
分子式 |
C16H20IN |
分子量 |
353.24 g/mol |
IUPAC名 |
benzyl-ethyl-methyl-phenylazanium;iodide |
InChI |
InChI=1S/C16H20N.HI/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15;/h4-13H,3,14H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
AMAISWVKYQHBKX-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






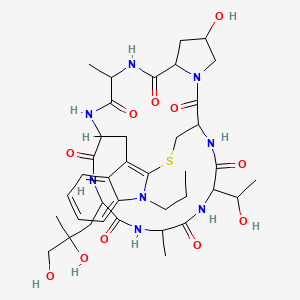
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
